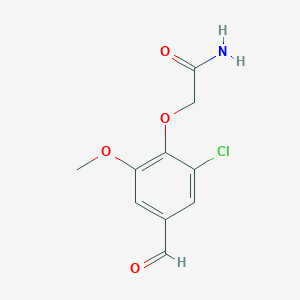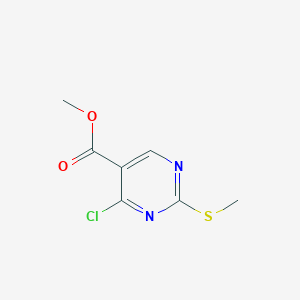
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide
Descripción general
Descripción
“2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide” is a chemical compound with the CAS Number: 832674-69-8 . It has a molecular weight of 243.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of this compound is C10H10ClNO4 . The InChI code is 1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) . The compound has a rotatable bond count of 5 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.64 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 78.6 Ų . The compound is covalently bonded and has a complexity of 261 .Aplicaciones Científicas De Investigación
Metabolic Pathways and Environmental Impact
Studies on chloroacetamide herbicides, including their metabolism in human and rat liver microsomes, offer insights into the metabolic activation pathways that might be relevant to compounds like 2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide. These pathways involve complex processes leading to DNA-reactive products, highlighting the environmental and health implications of chloroacetamide compounds' usage and degradation (Coleman et al., 2000).
Chemical Synthesis and Applications
Research on regioselective syntheses, such as the creation of formylpyrido benzoxazoles, suggests applications in synthesizing structurally complex molecules from simpler chloroacetamide derivatives. This points to potential uses in medicinal chemistry and material science, where specific molecular architectures are required for targeted functions (Li et al., 2009).
Herbicide Efficiency and Soil Interaction
The interaction of chloroacetamide herbicides with soil and their efficacy as influenced by agricultural practices provide valuable information on optimizing agricultural use while minimizing environmental impact. Studies on acetochlor and similar compounds examine how soil properties and agricultural residues affect herbicide activity and degradation, offering guidance on sustainable agricultural practices (Banks & Robinson, 1986).
Antimicrobial Properties
Derivatives of chloroacetamide compounds have been evaluated for antimicrobial activities, indicating potential applications in developing new antimicrobial agents. This research suggests that modifications to the chloroacetamide backbone could yield compounds with useful biological activities (Noolvi et al., 2016).
Metal Complexation and Structural Analysis
The formation of metal complexes with chloroacetamide derivatives, including crystal structure analyses, points to applications in coordination chemistry and materials science. These complexes can be pivotal in understanding the fundamental chemical properties and developing novel materials with specific magnetic, optical, or catalytic properties (O'reilly et al., 1987).
Safety And Hazards
Propiedades
IUPAC Name |
2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-15-8-3-6(4-13)2-7(11)10(8)16-5-9(12)14/h2-4H,5H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWGWROBBUMATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427528 | |
| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-formyl-6-methoxyphenoxy)acetamide | |
CAS RN |
832674-69-8 | |
| Record name | 2-(2-chloro-4-formyl-6-methoxyphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1609510.png)

![N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine](/img/structure/B1609512.png)
![N-Methyl-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]amine](/img/structure/B1609513.png)





![Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate](/img/structure/B1609520.png)


